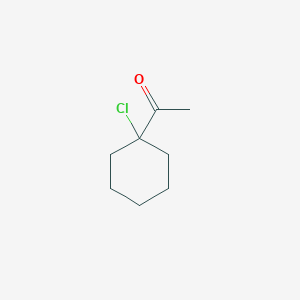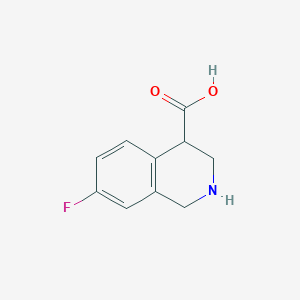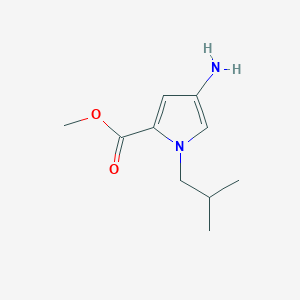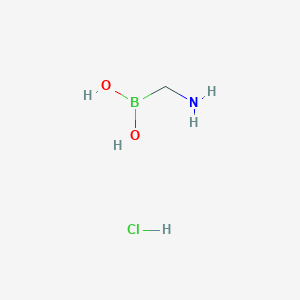
(Aminomethyl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Aminomethyl)boronic acid hydrochloride is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique properties and versatility, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl)boronic acid hydrochloride typically involves the reaction of an aminomethyl group with boronic acid. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(Aminomethyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted aminomethyl derivatives .
Wissenschaftliche Forschungsanwendungen
(Aminomethyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Aminomethyl)boronic acid hydrochloride involves its ability to coordinate with transition metals, such as palladium, in catalytic cycles. This coordination facilitates the activation of organic substrates, enabling various coupling reactions . The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to form new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the aminomethyl group, making it less versatile in certain reactions.
Methylboronic acid: Contains a methyl group instead of an aminomethyl group, leading to different reactivity and applications.
4-Aminophenylboronic acid: Similar in having an amino group but differs in the position and structure of the boronic acid group.
Uniqueness
(Aminomethyl)boronic acid hydrochloride is unique due to its aminomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group interactions .
Eigenschaften
Molekularformel |
CH7BClNO2 |
|---|---|
Molekulargewicht |
111.34 g/mol |
IUPAC-Name |
aminomethylboronic acid;hydrochloride |
InChI |
InChI=1S/CH6BNO2.ClH/c3-1-2(4)5;/h4-5H,1,3H2;1H |
InChI-Schlüssel |
RXWWNBVDVWZOQN-UHFFFAOYSA-N |
Kanonische SMILES |
B(CN)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





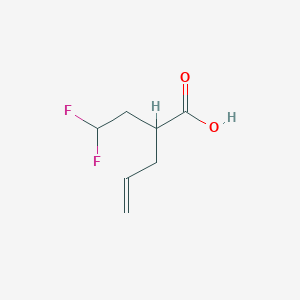
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
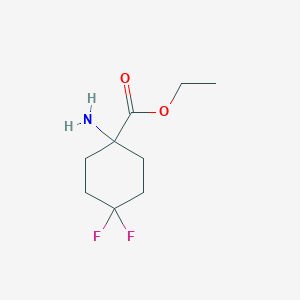
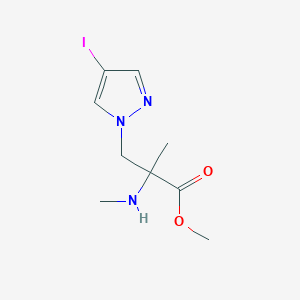
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)
![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
